molecular formula C15H10BrFO B14858200 1-(4-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one

1-(4-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one

Cat. No.: B14858200
M. Wt: 305.14 g/mol
InChI Key: AWNPVZDWAXOGEM-UHFFFAOYSA-N
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Description

(E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one is a chalcone derivative, a class of organic compounds with a characteristic structure consisting of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 3-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the chalcone is complete. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The bromine and fluorine atoms on the aromatic rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to replace the halogen atoms.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The biological activity of (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets. For instance, chalcones are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in cell proliferation and survival. The compound’s α,β-unsaturated carbonyl system can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H10BrFO

Molecular Weight

305.14 g/mol

IUPAC Name

1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one

InChI

InChI=1S/C15H10BrFO/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-10H

InChI Key

AWNPVZDWAXOGEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C=CC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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